molecular formula C20H15ClN6O4 B2935663 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1206991-68-5

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2935663
CAS RN: 1206991-68-5
M. Wt: 438.83
InChI Key: ANIODPIJFNMOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H15ClN6O4 and its molecular weight is 438.83. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry

This compound is part of the 1,2,3-triazoles family, which has important applications in pharmaceutical chemistry . The synthesis of these compounds can be achieved through classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

Neuroprotection

Triazole-pyrimidine hybrids, which include this compound, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit endoplasmic reticulum (ER) stress and apoptosis, and the NF-kB inflammatory pathway . This makes them potential candidates for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory

These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests their potential use as anti-neuroinflammatory agents .

Antiviral Activity

Pyrimidine and its derivatives, which include this compound, have been proven to have antiviral activity . This opens up potential applications in the development of antiviral drugs .

Anticancer Activity

Pyrimidine and its derivatives have also been shown to have anticancer activity . This suggests potential applications in cancer treatment .

Antioxidant Activity

These compounds have been found to have antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Pyrimidine and its derivatives have been proven to have antimicrobial activity . This suggests potential applications in the treatment of microbial infections .

Efficiency in Chemical Reactions

The synthesis of these compounds is efficient and environmentally safe . This makes them suitable for use in chemical and pharmaceutical industries, especially in terms of efficiency, waste management, and energy input .

properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-30-14-8-6-13(7-9-14)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)11-2-4-12(21)5-3-11/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIODPIJFNMOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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